2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
2-((1-(4-Fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo-pyridazine core substituted with a 4-fluorophenyl group at position 1, an isopropyl group at position 4, and a thioacetamide moiety at position 5. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the isopropyl group may influence steric interactions in biological targets.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-9(2)14-12-7-19-22(11-5-3-10(17)4-6-11)15(12)16(21-20-14)24-8-13(18)23/h3-7,9H,8H2,1-2H3,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZOUSEDSXXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the fluorophenyl and isopropyl groups. The final step involves the thiolation of the acetamide group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyridazine core or the acetamide group.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific diseases or conditions.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound 118d (2-((1-(2-Chloro-2-phenylethyl)-4-((3-chlorophenethyl)amino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide):
- Structural Similarities : Both compounds share a pyrazolo-pyrimidine/pyridazine core and a thioacetamide group.
- Key Differences: Substituents: The target compound has a 4-fluorophenyl and isopropyl group, whereas 118d features chloro-phenylethyl and chlorophenethyl amino substituents. Physicochemical Properties:
- Molecular Weight: 118d (662.63 g/mol) vs.
- Yield : 118d was synthesized in 44% yield, suggesting moderate synthetic efficiency .
Thiazolo[4,5-d]Pyrimidine Derivatives (e.g., compound 19/20 from ):
- Core Differences : These derivatives replace the pyrazolo-pyridazine core with a thiazolo-pyrimidine scaffold.
- Functional Groups : Both classes include aromatic (e.g., phenyl) and heteroatom-rich substituents.
Fluorinated and Chlorinated Analogues ()
Several compounds listed in share halogenated aromatic substituents, such as:
- 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: Features dual fluorine and chlorine substitution, which may enhance bioavailability compared to mono-halogenated analogues.
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: Demonstrates that fluorine placement influences electronic effects and target binding.
Biological Activity
The compound 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a novel pyrazolo derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the following components:
- Pyrazolo[3,4-d]pyridazine moiety : Imparts unique pharmacological properties.
- Fluorophenyl and isopropyl groups : Enhance lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 426.5 g/mol.
Mechanisms of Biological Activity
Preliminary studies have indicated that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific mechanisms through which this compound operates include:
- Inhibition of Kinases : Many pyrazole derivatives are known to inhibit key kinases involved in cancer progression, such as BRAF and EGFR.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further therapeutic development.
Cytotoxicity Studies
Recent investigations have reported that related pyrazolo compounds demonstrate potent anti-proliferative properties. For instance:
- MCF-7 and HCT-116 Cell Lines : IC50 values indicate significant cytotoxicity, with some compounds showing IC50 values as low as 0.01 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.01 | Apoptosis induction |
| Other Pyrazole Derivative | HCT-116 | 0.03 | Kinase inhibition |
Synergistic Effects
In combination studies with doxorubicin, certain pyrazoles exhibited a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines. This suggests potential for combination therapies in clinical settings .
Case Studies
A notable study examined the effects of various pyrazole derivatives on breast cancer cell lines characterized by intermediate responses to chemotherapy. The results showed that:
- Compounds with thiocarbamoyl groups demonstrated enhanced cytotoxicity when combined with standard chemotherapeutics like doxorubicin.
This highlights the potential role of this compound in developing more effective cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
